molecular formula C17H19NO3 B290444 N-(3,4-dimethoxyphenyl)-4-ethylbenzamide

N-(3,4-dimethoxyphenyl)-4-ethylbenzamide

Cat. No. B290444
M. Wt: 285.34 g/mol
InChI Key: ZMFGOEYSWYLXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-4-ethylbenzamide, also known as ethyl-4-(3,4-dimethoxyphenylamino) benzoate, is a chemical compound that belongs to the class of benzamide derivatives. This compound has been found to have various scientific research applications, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-ethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell proliferation and survival. Additionally, it has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-ethylbenzamide has been found to have various biochemical and physiological effects. In in vitro studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines. In animal studies, it has been found to reduce tumor growth and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)-4-ethylbenzamide in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. Its ability to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research involving N-(3,4-dimethoxyphenyl)-4-ethylbenzamide. One area of research could focus on improving the solubility and bioavailability of this compound, in order to increase its efficacy as an anticancer and anti-inflammatory agent. Another area of research could focus on investigating the potential use of this compound in combination with other chemotherapeutic agents, in order to enhance its anticancer activity. Additionally, further studies could be conducted to better understand the mechanism of action of N-(3,4-dimethoxyphenyl)-4-ethylbenzamide and its potential use in other disease states.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-4-ethylbenzamide can be achieved through a multi-step process. One of the most commonly used methods involves the reaction of 3,4-dimethoxyaniline with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate. This reaction yields ethyl 4-(3,4-dimethoxyphenylamino) benzoate, which is then converted to N-(3,4-dimethoxyphenyl)-4-ethylbenzamide through a simple acid-catalyzed hydrolysis reaction.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-ethylbenzamide has been found to have various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anticancer agent, with promising results in in vitro studies. This compound has also been investigated for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)17(19)18-14-9-10-15(20-2)16(11-14)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

ZMFGOEYSWYLXCD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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